N'-acetyl-2-chloropropanehydrazide
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Overview
Description
N’-acetyl-2-chloropropanehydrazide is an organic compound with the molecular formula C5H9ClN2O2 and a molecular weight of 164.59 g/mol It is a derivative of hydrazide, characterized by the presence of an acetyl group and a chlorine atom attached to a propane backbone
Preparation Methods
The synthesis of N’-acetyl-2-chloropropanehydrazide typically involves the reaction of 2-chloropropanoic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-acetyl-2-chloropropanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazide moiety can participate in redox reactions, leading to the formation of corresponding hydrazones or hydrazides.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-acetyl-2-chloropropanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules, including potential pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of N’-acetyl-2-chloropropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chlorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N’-acetyl-2-chloropropanehydrazide can be compared with other similar compounds, such as:
N’-acetyl-2-chloropropanehydrazide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Hydrazones: Compounds formed by the reaction of hydrazides with aldehydes or ketones, which have different chemical properties and uses.
Acyl Hydrazides: A broader class of compounds that includes N’-acetyl-2-chloropropanehydrazide, with diverse applications in organic synthesis and medicinal chemistry.
N’-acetyl-2-chloropropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-acetyl-2-chloropropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-3(6)5(10)8-7-4(2)9/h3H,1-2H3,(H,7,9)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXRQDEZQZNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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